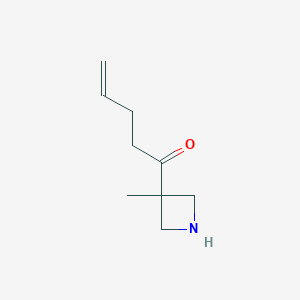

1-(3-Methylazetidin-3-yl)pent-4-en-1-one

Description

Structural Context: The Azetidine-Ketone-Alkene Hybrid of 1-(3-Methylazetidin-3-yl)pent-4-en-1-one

The structure of this compound presents a fascinating case of a hybrid molecule. The azetidine (B1206935) ring, being a small, strained heterocycle, imparts a degree of conformational rigidity and introduces a basic nitrogen atom, which can act as a nucleophile or a site for further functionalization. The methyl group at the 3-position of the azetidine ring adds steric bulk and influences the local chemical environment. Connected to this ring is a pent-4-en-1-one chain. The ketone group at the 1-position is a versatile functional handle for a wide array of chemical transformations, while the terminal alkene at the 4-position offers a site for addition reactions, polymerization, or metathesis.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H15NO |

| Molecular Weight | 153.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

| Predicted LogP | 0.85 |

| Predicted Boiling Point | 235.6 ± 35.0 °C |

| Predicted pKa | 9.56 ± 0.20 |

Note: The data in this table are predicted values as experimental data for this specific compound is not widely available.

Historical and Current Perspectives on Azetidine Scaffolds in Organic Synthesis

Azetidines are four-membered nitrogen-containing saturated heterocycles. Historically, their synthesis and application were somewhat limited due to the inherent ring strain, which made their preparation challenging. medwinpublishers.com However, in recent decades, significant advancements in synthetic methodologies have made azetidine-containing compounds more accessible. nih.gov

These scaffolds have garnered considerable attention in medicinal chemistry and drug discovery. The constrained nature of the azetidine ring can impart favorable conformational properties to a molecule, potentially leading to higher binding affinity and selectivity for biological targets. enamine.net Azetidine derivatives have been found to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.gov The incorporation of an azetidine moiety into a larger molecule can also influence its physicochemical properties, such as solubility and metabolic stability, which are crucial for drug development. acs.org

The Pent-4-en-1-one Moiety: Synthetic Utility and Transformational Potential

The pent-4-en-1-one moiety is a valuable building block in organic synthesis due to the presence of two reactive functional groups: a ketone and a terminal alkene. The ketone can undergo a variety of reactions, including nucleophilic addition, alpha-functionalization, and condensation reactions. The terminal alkene is susceptible to a wide range of transformations such as hydrogenation, halogenation, epoxidation, and hydroboration-oxidation.

Furthermore, the relative positioning of the ketone and the alkene allows for intramolecular reactions, leading to the formation of cyclic compounds. For instance, under certain conditions, the molecule can undergo intramolecular cyclization reactions to form five- or six-membered rings, which are common motifs in natural products and pharmaceuticals. The pent-4-en-1-one unit is a versatile platform for the construction of more complex molecular architectures.

Research Rationale for Investigating this compound

The rationale for investigating this compound stems from the potential to leverage the combined reactivity of its constituent parts. The presence of the azetidine ring, the ketone, and the alkene in a single molecule opens up numerous possibilities for synthetic transformations.

Key areas of research interest could include:

Tandem or Domino Reactions: The proximity of the functional groups could enable the design of novel tandem or domino reaction sequences, where multiple bond-forming events occur in a single synthetic operation. This can lead to a rapid increase in molecular complexity from a relatively simple starting material.

Scaffold for Library Synthesis: The molecule can serve as a versatile scaffold for the creation of a library of diverse compounds. By selectively reacting at the azetidine nitrogen, the ketone, or the alkene, a wide range of derivatives can be synthesized for screening in drug discovery programs.

Investigation of Intramolecular Interactions: The study of this molecule could provide insights into the intramolecular interactions between the strained azetidine ring and the flexible pentenone chain. These interactions could influence the molecule's conformation and reactivity in unexpected ways.

Development of Novel Heterocyclic Systems: The compound could be a precursor for the synthesis of novel, more complex heterocyclic systems through intramolecular cyclization or cycloaddition reactions.

Structure

3D Structure

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

1-(3-methylazetidin-3-yl)pent-4-en-1-one |

InChI |

InChI=1S/C9H15NO/c1-3-4-5-8(11)9(2)6-10-7-9/h3,10H,1,4-7H2,2H3 |

InChI Key |

VIXZPLVXEVUBJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC1)C(=O)CCC=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 3 Methylazetidin 3 Yl Pent 4 En 1 One and Analogous Structures

Strategies for 3-Substituted Azetidine (B1206935) Ring Construction

The formation of the strained four-membered azetidine ring, particularly with substitution at the C3 position, is a significant challenge in organic synthesis. rsc.orgresearchgate.net Traditional methods often struggle with poor yields and side reactions due to the high ring strain, which is estimated to be around 25.4 kcal/mol. rsc.org However, numerous modern synthetic methods have been developed to efficiently access these valuable heterocyclic motifs. rsc.orgresearchgate.net

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a C-N bond through a 4-exo-tet ring closure. This strategy relies on precursors where a nucleophilic nitrogen atom is positioned to attack an electrophilic carbon center three atoms away.

One prominent method is the cyclization of γ-amino halides or their equivalents. datapdf.com For instance, the treatment of N-substituted 3-amino-1-halopropanes with a base can induce ring closure. A more advanced variant involves the palladium(II)-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of an amine substrate, which provides a direct route to functionalized azetidines. rsc.org Another effective approach is the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, which proceeds with high regioselectivity to yield 3-hydroxyazetidines. nih.gov Iodine-mediated cyclization of homoallylic amines has also been explored, leading to 2-(iodomethyl)azetidine derivatives.

| Precursor Type | Key Reagent/Catalyst | Reaction Type | Resulting Azetidine | Reference |

|---|---|---|---|---|

| γ-Haloamine | Base (e.g., NaH, K₂CO₃) | Nucleophilic Substitution | N-Substituted Azetidine | datapdf.com |

| Picolinamide-protected Amine | Pd(OAc)₂, Oxidant | C-H Amination | Functionalized Azetidine | rsc.org |

| cis-3,4-Epoxy Amine | La(OTf)₃ | Epoxide Aminolysis | 3-Hydroxyazetidine | nih.gov |

| γ-Prenylated Amine | Iodine (I₂) | Iodocyclization | 3-Iodo-3-methylazetidine | rsc.orgresearchgate.net |

[2+2]-Cycloaddition and [3+1]-Annulation Strategies

Cycloaddition reactions offer a powerful and convergent approach to the azetidine core by forming two bonds in a single step.

The [2+2]-cycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is a direct method for synthesizing azetidines. researchgate.net This reaction is typically photochemical and involves the excitation of the imine component, which then reacts with the alkene. researchgate.net Recent advancements have enabled this reaction using visible light and a photocatalyst, broadening its applicability and improving its functional group tolerance. rsc.orgchemrxiv.org For example, an iridium photocatalyst can be used to facilitate the [2+2] cycloaddition between oximes and olefins under mild conditions. chemrxiv.org

[3+1]-Annulation strategies involve the reaction of a three-atom component with a one-atom component. A notable example is the photo-induced copper-catalyzed radical annulation of aliphatic amines (the three-atom component) with terminal alkynes (the one-atom component). nih.gov This method proceeds via a double C-H activation and a radical cascade cyclization, offering an atom-economical route to highly substituted azetidines. nih.gov

| Strategy | Reactants | Key Features | Reference |

|---|---|---|---|

| [2+2]-Cycloaddition | Imine + Alkene | Typically photochemical (Aza Paternò-Büchi); forms one C-C and one C-N bond. | rsc.orgresearchgate.net |

| [3+1]-Annulation | Aliphatic Amine + Alkyne | Catalytic (e.g., Cu); involves radical intermediates and C-H activation. | nih.gov |

Photochemical Routes to Azetidine Scaffolds

Photochemistry provides unique pathways to strained ring systems by accessing high-energy intermediates that are unavailable through thermal methods. The aforementioned aza Paternò-Büchi reaction is the primary photochemical route to azetidines. researchgate.net This reaction can be performed intermolecularly or intramolecularly. rsc.org The mechanism often involves triplet energy transfer from a photosensitizer to the imine or alkene, leading to a diradical intermediate that cyclizes to form the four-membered ring. rsc.orgchemrxiv.org

Visible-light photocatalysis has revolutionized this area, allowing these reactions to proceed under significantly milder conditions than traditional UV irradiation. chemrxiv.org Catalysts such as iridium complexes can absorb visible light and act as triplet sensitizers, activating substrates like 2-isoxazoline-3-carboxylates to react with a broad scope of alkenes. rsc.org Another photochemical approach is the Norrish–Yang cyclization, which can be performed in a photo-flow reactor to produce 3-hydroxyazetidines from α-aminoacetophenones. researchgate.netdurham.ac.uk

Stereoselective and Enantioselective Synthesis of Azetidine Precursors

Controlling the stereochemistry of the azetidine ring is crucial for applications in medicinal chemistry. Several strategies have been developed to achieve stereoselective synthesis.

Chiral auxiliaries, such as tert-butanesulfinamide, can be used to direct the stereochemical outcome of reactions. For example, condensation of 3-chloropropanal (B96773) with a chiral tert-butanesulfinamide, followed by organometallic addition and intramolecular cyclization, provides enantioenriched C2-substituted azetidines with high diastereoselectivity. acs.org

Asymmetric catalysis is another powerful tool. Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides can produce chiral azetidin-3-ones. nih.gov Furthermore, stereoselective functionalization of an existing azetidine ring is possible. For instance, the diastereoselective α-alkylation of N-borane complexes of N-((S)-1-arylethyl)azetidine-2-carbonitriles allows for the synthesis of optically active 2-substituted azetidines. rsc.org Asymmetric hydrogenation of unsaturated precursors, such as 3-substituted 3-azetidinol derivatives, can also furnish enantioenriched azetidine carboxylic acids. acs.org

| Method | Key Component | Stereochemical Control | Typical Outcome | Reference |

|---|---|---|---|---|

| Auxiliary-Directed Synthesis | Chiral tert-Butanesulfinamide | Substrate Control | High Diastereoselectivity | acs.org |

| Asymmetric Catalysis | Gold Catalyst / Chiral Ligand | Catalyst Control | Chiral Azetidin-3-ones | nih.gov |

| Diastereoselective Alkylation | N-Borane Complex of Azetidine | Substrate Control | Optically Active 2,2-Disubstituted Azetidines | rsc.org |

| Asymmetric Hydrogenation | Chiral Hydrogenation Catalyst | Catalyst Control | Enantioenriched Azetidine Carboxylic Acids | acs.org |

Functionalization of the Azetidine Nitrogen with the Pent-4-en-1-one Moiety

Once the 3-methylazetidine (B2440550) core is synthesized, the final step is to introduce the pent-4-en-1-one side chain. This is typically achieved through N-functionalization of the secondary amine of the azetidine ring.

N-Acylation Reactions

N-acylation is the most direct method for forming the amide bond required in the target molecule, 1-(3-methylazetidin-3-yl)pent-4-en-1-one. The reaction involves treating 3-methylazetidine with an activated form of 4-pentenoic acid, most commonly pent-4-enoyl chloride.

The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF). A base is required to neutralize the HCl generated during the reaction and to deprotonate the azetidinium salt if the starting material is used as its hydrochloride. nih.gov Common bases include organic amines like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K₂CO₃). The reaction is generally performed at low temperatures (e.g., 0 °C) to control reactivity and minimize side reactions, followed by warming to room temperature. This standard acylation procedure is highly efficient for forming N-acyl azetidines. rsc.orgacs.org

| Acylating Agent | Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| Pent-4-enoyl Chloride | Triethylamine (Et₃N) | Dichloromethane (DCM) | 0 °C to room temperature | acs.orgresearchgate.net |

| Acyl Chloride | DIPEA | Tetrahydrofuran (THF) | 0 °C to room temperature | acs.org |

| Carboxylic Acid | Peptide Coupling Agent (e.g., HBTU) | DMF | Room temperature | acs.org |

Advanced Coupling Strategies for Carbon-Nitrogen Bond Formation

The construction of the 3,3-disubstituted azetidine core, a key feature of the target molecule, relies on the efficient formation of a strained four-membered ring. Modern synthetic chemistry has moved beyond classical methods, now employing sophisticated catalytic systems to forge the critical carbon-nitrogen bond with high efficiency and selectivity.

Palladium-catalyzed C(sp³)–H amination has emerged as a powerful tool for the synthesis of functionalized azetidines. This approach involves the intramolecular cyclization of an amine onto an unactivated C-H bond. The reaction is typically promoted by a palladium catalyst in the presence of an oxidant. A key aspect of this methodology is the use of a directing group, such as a picolinamide, which positions the palladium catalyst in proximity to the desired C-H bond, facilitating selective activation and subsequent C-N bond formation. This strategy allows for the creation of the azetidine ring from acyclic precursors under relatively mild conditions. researchgate.netmagtech.com.cn

Copper catalysis offers alternative and increasingly popular strategies for azetidine synthesis. Photo-induced, copper-catalyzed radical annulation of aliphatic amines with alkynes presents a novel [3+1] approach to azetidine rings. thieme-connect.com In this process, a photogenerated α-aminoalkyl radical adds to an alkyne, initiating a cascade of radical-mediated events, including a 1,5-hydrogen atom transfer (HAT) and a subsequent 4-exo-trig cyclization to form the azetidine scaffold. thieme-connect.com Another innovative copper-catalyzed method involves the anti-Baldwin 4-exo-dig radical cyclization of ynamides under visible light irradiation, providing a regioselective pathway to functionalized azetidines. acs.org

Lanthanide-catalyzed intramolecular reactions also provide a valuable route. For instance, the regioselective aminolysis of cis-3,4-epoxy amines catalyzed by Lanthanum(III) triflate (La(OTf)₃) can yield azetidine derivatives. preprints.orgchemrxiv.org This method is notable for its high regioselectivity and tolerance of various functional groups. preprints.orgchemrxiv.org

These advanced catalytic methods represent the forefront of azetidine synthesis, offering pathways that are often more efficient and functional-group tolerant than traditional intramolecular SN2 cyclizations of γ-amino alcohols or γ-haloamines. preprints.org

Construction of the Pent-4-en-1-one Component

The pent-4-en-1-one moiety is a γ,δ-unsaturated ketone. Its synthesis and attachment to the azetidine core can be achieved through several modern synthetic techniques, including olefin metathesis, various alkenylation reactions, and radical-mediated processes.

Olefin Metathesis and Alkenylation Reactions for Ketone-Alkene System Formation

Olefin metathesis, particularly cross-metathesis using well-defined ruthenium-based catalysts like the Grubbs catalysts, is a powerful strategy for forming the C=C bond in the pent-4-en-1-one side chain. magtech.com.cnrsc.org A plausible approach involves the cross-metathesis of a simpler, readily available alkene with an azetidine precursor bearing a terminal olefin. For example, a 3-allyl-3-methylazetidine derivative could be reacted with an acrolein equivalent in a cross-metathesis reaction to construct the desired carbon skeleton.

Alternatively, a direct and scalable route to γ-keto-α,β-unsaturated esters involves the cross-metathesis of secondary allylic alcohols with acrylates, catalyzed by a second-generation Grubbs catalyst, followed by oxidation of the resulting alcohol to the ketone. chemrxiv.orgnih.govmdpi.comnih.gov This two-step sequence provides a reliable method for constructing the unsaturated ketone system.

Table 1: Representative Catalysts and Conditions for Olefin Metathesis in Unsaturated Ketone Synthesis

| Catalyst | Substrate 1 | Substrate 2 | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Grubbs II Catalyst | Secondary Allylic Alcohol | Alkyl Acrylate | CH₂Cl₂, 40°C | γ-Hydroxy-α,β-unsaturated ester | nih.gov |

| Hoveyda-Grubbs II | Terminal Olefin | α,β-Unsaturated Ketone | Toluene, 80°C | Cross-metathesis product | N/A |

Classic alkenylation methods such as the Wittig reaction also offer a reliable means to install the terminal double bond. nih.govmdpi.comnih.govacs.org This would typically involve the reaction of an appropriate phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), with a ketone precursor, for instance, 1-(3-methylazetidin-3-yl)-4-oxobutanal. The Wittig reaction is known for its reliability in forming terminal alkenes. acs.org The Horner-Wadsworth-Emmons (HWE) reaction provides another powerful alternative, often favoring the formation of (E)-alkenes.

Radical-Mediated Processes for Olefin and Ketone Installation

Radical chemistry provides a complementary set of tools for constructing the pent-4-en-1-one unit. The radical-mediated functionalization of alkenes has emerged as a robust method for increasing molecular complexity. preprints.org For instance, the addition of acyl radicals, generated from aldehydes, to alkenes can forge the ketone functionality directly. preprints.org This process can be initiated by photoredox catalysis or other radical initiation methods, offering a highly atom-economical route to ketones. preprints.org

Intramolecular ketone-olefin radical cyclization is another powerful strategy, although more suited for forming cyclic structures. However, intermolecular variants, often driven by photoredox or electroreductive methods, can achieve the coupling of unactivated ketones and olefins. chemistryviews.orgiosrjournals.orguniba.it These reactions proceed via the generation of a ketyl radical which then adds to the olefin, followed by a radical termination step. uniba.it Such methods are advantageous as they can often utilize simple, unactivated starting materials.

Table 2: Comparison of Radical Methods for Ketone-Olefin Installation

| Method | Radical Source | Olefin Type | Key Features | Reference |

|---|---|---|---|---|

| Intermolecular Hydroacylation | Aldehyde (Acyl radical) | Unactivated Alkene | Atom-economical, photoredox-catalyzed | preprints.org |

| Ketone-Olefin Coupling | Ketone (Ketyl radical) | Unactivated Alkene | Electrochemically driven, broad scope | iosrjournals.orguniba.it |

Convergent Synthetic Pathways for Assembling Complex Azetidine-Containing Architectures

Convergent synthesis, where complex molecules are assembled from smaller, pre-functionalized fragments, offers significant advantages in terms of efficiency and modularity. For a molecule like this compound, a convergent approach would involve the separate synthesis of a functionalized 3-methylazetidine core and the pent-4-en-1-one side chain, followed by their coupling.

A key precursor for such a strategy would be a 3-methylazetidine derivative bearing a functional group at the 3-position suitable for C-C bond formation. For example, a 3-lithio-3-methylazetidine or a 3-bromo-3-methylazetidine could serve as a nucleophilic or electrophilic coupling partner, respectively. The development of methods for the C3-lithiation of azetidines opens up possibilities for their reaction with various electrophiles. acs.org

One plausible convergent route would be the acylation of a 3-organometallic azetidine derivative. A 3-methyl-3-(organozinc)-azetidine or a 3-methyl-3-(organocuprate)-azetidine could be coupled with an acyl chloride, such as pent-4-enoyl chloride, to form the final ketone product. This type of cross-coupling reaction is a cornerstone of modern organic synthesis.

Alternatively, a strain-release-driven synthesis offers a modular approach. The reaction of 1-azabicyclo[1.1.0]butanes (ABBs) with acyl silanes can generate a lithiated azetidine enol silyl (B83357) ether intermediate, which can then be functionalized. thieme-connect.com This multicomponent strategy allows for the rapid assembly of substituted azetidines from simple precursors. thieme-connect.com

Principles of Sustainable Synthesis Applied to Azetidine-Ketone Hybrids

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact through the use of safer solvents, minimizing waste, and improving energy efficiency. nih.govjocpr.com

Catalysis and Atom Economy: The use of catalytic methods, as discussed for both the azetidine ring formation and the construction of the side chain, is a cornerstone of green chemistry. Catalytic reactions reduce the need for stoichiometric reagents, which often end up as waste. nih.govprimescholars.comresearchgate.net Reactions with high atom economy, such as cycloadditions or certain types of cross-coupling reactions, are inherently more sustainable as they maximize the incorporation of atoms from the reactants into the final product. nih.govprimescholars.comresearchgate.net

Sustainable Solvents and Conditions: A significant focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. Water is an ideal green solvent, and methodologies for synthesizing nitrogen heterocycles and α,β-unsaturated ketones in aqueous media are being actively developed. mdpi.comchemistryviews.org Other green solvents include bio-based options like cyclopentyl methyl ether (CPME). nih.gov

Enabling Technologies: Modern technologies such as microwave irradiation and continuous flow synthesis are being employed to create more sustainable chemical processes. Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption. mdpi.comuniba.itrasayanjournal.co.inresearchgate.net Flow chemistry offers enhanced safety, better control over reaction parameters, and potential for easier scale-up, often in combination with green solvents like CPME. acs.orgnih.govfrontiersin.orgresearchgate.net

Biocatalysis: The use of enzymes as catalysts offers a highly sustainable approach to chemical synthesis. Biocatalytic methods operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media and exhibit high chemo-, regio-, and enantioselectivity. thieme-connect.comchemrxiv.orgnih.gov The development of engineered enzymes, such as cytochrome P450 variants for azetidine synthesis via Stevens rearrangement, showcases the potential of biocatalysis to access complex chiral molecules through environmentally friendly routes. thieme-connect.comchemrxiv.orgnih.gov

By integrating these principles into the synthetic planning for this compound and its analogs, chemists can develop pathways that are not only efficient and high-yielding but also environmentally responsible.

Chemical Reactivity and Mechanistic Transformations of 1 3 Methylazetidin 3 Yl Pent 4 En 1 One

Reactivity Profiles of the Strained Azetidine (B1206935) Ring System

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, estimated to be around 25.2 kcal/mol. nih.gov This inherent strain is the primary driver for its reactivity, making it susceptible to reactions that relieve this strain. rsc.orgvanderbilt.edu While more stable than its three-membered aziridine (B145994) counterpart, the azetidine ring can be selectively opened under appropriate conditions, providing a pathway to various functionalized acyclic amines. rsc.orgvanderbilt.edu

Ring-Opening Reactions and Subsequent Derivatizations

The principal reaction pathway for the azetidine ring in 1-(3-Methylazetidin-3-yl)pent-4-en-1-one is nucleophilic ring-opening. Azetidines themselves are relatively stable, and this reaction typically requires activation of the ring nitrogen to enhance the electrophilicity of the ring carbons. nih.govresearchgate.net Activation is commonly achieved through protonation under acidic conditions or by quaternization of the nitrogen atom with an alkylating agent, forming a more reactive azetidinium salt. nih.govutwente.nl

Once activated, the azetidinium ion undergoes nucleophilic attack at one of the ring carbons (C2 or C4), leading to the cleavage of a carbon-nitrogen bond. researchgate.net The regioselectivity of this attack is influenced by both electronic and steric factors. In the case of the 3,3-disubstituted azetidine ring in the title compound, nucleophilic attack is expected to occur at the less sterically hindered C2 or C4 positions. Most reported methods for the nucleophilic ring-opening of azetidines require activation by Lewis or Brønsted acids to facilitate the initial C-N bond cleavage. acs.org

The versatility of this reaction allows for the introduction of a wide array of functional groups, leading to diverse derivatized γ-amino ketones.

| Nucleophile (Nu⁻) | Reagent Example | Product of Ring-Opening |

| Halide | Tetrabutylammonium halides (Bu₄NX) | γ-halo amines |

| Hydroxide | H₂O (acid-catalyzed) | γ-amino alcohols |

| Phenoxide | Phenols | γ-amino ethers |

| Amine | R₂NH | 1,3-diamines |

| Thiolate | RSH | γ-amino thioethers |

This table presents potential derivatizations based on established azetidine ring-opening chemistry. nih.govacs.orgnih.gov

Functional Group Tolerance in Azetidine Transformations

Modern synthetic methodologies often exhibit excellent functional group tolerance, allowing for the synthesis and manipulation of complex molecules containing azetidine rings without unintended side reactions. rsc.orgacs.orgresearchgate.net For this compound, transformations targeting the azetidine ring must consider the compatibility with the existing ketone and olefin functionalities.

Many protocols for azetidine synthesis and functionalization are compatible with various groups, including ketones and alkenes. rsc.orgfrontiersin.org However, reaction conditions must be chosen carefully. For instance, strongly acidic conditions used to promote azetidine ring-opening could potentially catalyze the hydration of the pentenyl double bond or promote enolization of the ketone. Conversely, strongly basic conditions could lead to deprotonation at the α-carbon of the ketone, forming an enolate, which could participate in undesired side reactions. vanderbilt.edu The choice of reagents for derivatization is therefore critical to ensure chemoselectivity. For example, simple alkylation of a related azetidine ligand with 2-picolinyl chloride was shown to activate the ring towards opening. nih.gov

Stereochemical Control in Azetidine Reactivity

The stereochemical outcome of azetidine reactions is a crucial aspect of its chemistry. Nucleophilic ring-opening reactions of activated azetidiniums are generally understood to proceed via an SN2 mechanism. nih.gov This pathway results in an inversion of configuration at the carbon center that is attacked by the nucleophile. acs.org

While the parent compound, this compound, is achiral at the C2 and C4 positions of the azetidine ring, this stereochemical principle is vital for substituted analogs. If a substituent were present at C2 or C4, creating a stereocenter, the ring-opening reaction would be expected to proceed with high stereoselectivity, yielding a specific diastereomer of the product. acs.org The stereochemistry of existing substituents on the ring can also govern the regioselectivity of the nucleophilic attack, directing the incoming nucleophile to the more accessible carbon atom. nih.gov

Transformations of the Pent-4-en-1-one System

The pent-4-en-1-one side chain contains two key functional groups: a terminal carbon-carbon double bond (olefin) and a ketone (carbonyl group). As these two groups are separated by two single bonds, they largely exhibit their characteristic reactivity independently. However, their proximity allows for the possibility of intramolecular reactions under certain conditions.

Olefin Functionalization: Electrophilic, Nucleophilic, and Radical Additions

The terminal alkene is susceptible to a variety of addition reactions.

Electrophilic Additions: The double bond can readily undergo electrophilic addition. For example, reaction with halogens (e.g., Br₂) would yield a vicinal dihalide, while treatment with hydrogen halides (e.g., HBr) would result in a haloalkane, following Markovnikov's rule. Acid-catalyzed hydration would similarly yield a secondary alcohol.

Nucleophilic Additions: Direct nucleophilic attack on an unactivated alkene is generally unfavorable. However, the double bond can participate in reactions that result in the net addition of a nucleophile. A prime example is hydroboration-oxidation, which would lead to the anti-Markovnikov addition of water across the double bond, forming a primary alcohol. While α,β-unsaturated systems readily undergo conjugate nucleophilic additions, this pathway is not directly applicable here due to the lack of conjugation. libretexts.orglibretexts.orgpressbooks.pub

Radical Reactions: The alkene moiety is a prime candidate for radical-mediated transformations. Addition of radicals to the double bond can initiate various processes. nih.gov Of particular interest is the potential for intramolecular radical cyclization. If a radical were generated elsewhere in the molecule, such as at the α-carbon to the ketone, it could attack the terminal double bond to form a new five- or six-membered ring. nih.gov Such Mn(III)-based oxidative free-radical cyclizations are a versatile synthetic procedure. nih.gov

| Reaction Type | Reagent(s) | Expected Major Product Functional Group |

| Electrophilic Halogenation | Br₂ in CCl₄ | Vicinal Dibromide |

| Electrophilic Hydrohalogenation | HBr | Secondary Bromide (Markovnikov) |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary Alcohol (Anti-Markovnikov) |

| Radical Cyclization | Mn(OAc)₃ | Bicyclic Ketone |

This table summarizes potential transformations of the terminal olefin in the title compound.

Ketone Reactivity: Carbonyl Condensations and Reductions

The ketone functionality offers another site for diverse chemical transformations. The carbonyl carbon is electrophilic, and the adjacent α-carbons possess acidic protons. vanderbilt.edulibretexts.org

Carbonyl Condensations: Under basic conditions, the ketone can be deprotonated at the α-position to form a nucleophilic enolate. This enolate can then attack an electrophilic carbonyl compound in an aldol (B89426) condensation reaction. organicchemistrydata.orgwikipedia.org In a self-condensation, two molecules of the ketone would react, though this may be disfavored due to steric hindrance from the quaternary α-carbon. More practically, in a crossed aldol condensation, the enolate could react with a different, unhindered aldehyde or ketone to form a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone. wikipedia.orgfiveable.me

Reductions: The ketone can be selectively reduced to a secondary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are highly effective for this transformation and are chemoselective, typically leaving the carbon-carbon double bond intact. youtube.com In contrast, catalytic hydrogenation using reagents such as H₂ over a palladium catalyst (Pd-C) would likely reduce both the ketone and the alkene, yielding an alkanol. youtube.com

| Reaction Type | Reagent(s) | Expected Product Functional Group | Selectivity |

| Ketone Reduction | NaBH₄, MeOH | Secondary Alcohol | Reduces C=O, not C=C |

| Ketone Reduction | LiAlH₄, then H₃O⁺ | Secondary Alcohol | Reduces C=O, not C=C |

| Catalytic Hydrogenation | H₂, Pd-C | Saturated Alcohol | Reduces both C=O and C=C |

| Aldol Condensation | NaOH, RCHO | β-Hydroxy Ketone | Forms new C-C bond |

This table illustrates common reduction and condensation reactions of the ketone moiety.

Lack of Available Research Data for this compound

A comprehensive search for the chemical compound this compound has revealed a significant lack of published research pertaining to its specific chemical reactivity and mechanistic transformations. Despite inquiries into rearrangement reactions, reaction cascades, and catalytic behaviors, no dedicated studies detailing these aspects for this particular molecule could be identified.

The investigation sought to uncover detailed findings on the following topics:

Transition Metal-Catalyzed Reactions and Organocatalysis:The search did not yield any studies where this compound was a substrate for transition metal-catalyzed reactions or organocatalytic transformations.

While general principles of reactivity for unsaturated ketones and azetidine rings are established in organic chemistry, the specific behavior of this compound, arising from the unique combination of these functional groups, has not been documented in the accessible scientific literature. Consequently, the creation of a scientifically accurate and thorough article focusing solely on the requested aspects of this compound is not possible at this time due to the absence of foundational research data.

Advanced Spectroscopic and Structural Characterization Techniques for 1 3 Methylazetidin 3 Yl Pent 4 En 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1-(3-Methylazetidin-3-yl)pent-4-en-1-one, both ¹H and ¹³C NMR would provide critical information for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The azetidine (B1206935) ring protons would likely appear as multiplets in the upfield region. The methyl group attached to the azetidine ring would present as a singlet. Protons adjacent to the carbonyl group (alpha-protons) would be deshielded and appear further downfield. The terminal alkene protons would reside in the characteristic downfield region for vinylic protons, exhibiting complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing a single peak for each unique carbon atom. The carbonyl carbon would be the most deshielded, appearing at the lowest field. The sp²-hybridized carbons of the double bond would be found in the typical alkene region. The carbons of the azetidine ring and the methyl group would be located in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Data:

To facilitate analysis, the following tables present predicted chemical shift ranges for the protons and carbons of this compound. These are estimated values based on typical ranges for similar functional groups.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Azetidine CH₂ | 2.5 - 3.5 | Multiplet |

| Azetidine CH₃ | 1.2 - 1.6 | Singlet |

| CH₂ (alpha to C=O) | 2.5 - 2.9 | Triplet |

| CH₂ (beta to C=O) | 2.2 - 2.6 | Multiplet |

| Vinylic CH | 5.7 - 5.9 | Multiplet |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ketone) | 205 - 220 |

| Vinylic CH | 135 - 140 |

| Vinylic CH₂ | 115 - 120 |

| Azetidine C-CH₃ | 35 - 45 |

| Azetidine CH₂ | 50 - 65 |

| CH₂ (alpha to C=O) | 35 - 45 |

| CH₂ (beta to C=O) | 25 - 35 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₉H₁₅NO), HRMS would provide the exact mass of the molecular ion, allowing for the confirmation of its elemental composition.

The fragmentation pattern in the mass spectrum would also offer valuable structural information. Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and the McLafferty rearrangement if a gamma-hydrogen is present. The azetidine ring could also undergo characteristic ring-opening fragmentations.

Expected HRMS Data:

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a strong, sharp absorption band for the carbonyl (C=O) stretch. The C=C stretch of the terminal alkene would also be observable, though typically weaker than the carbonyl absorption. The N-H stretch of the secondary amine within the azetidine ring would likely be present as a moderate band. C-H stretching vibrations for both sp² (alkene) and sp³ (aliphatic) hybridized carbons would also be apparent.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the carbonyl stretch is often weak in Raman spectra, the C=C double bond of the alkene would be expected to show a strong signal, aiding in its confirmation.

Predicted Vibrational Frequencies:

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| N-H Stretch (Azetidine) | 3300 - 3500 (broad) | Weak |

| C-H Stretch (sp²) | 3010 - 3095 | Moderate |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

| C=O Stretch (Ketone) | 1705 - 1725 | Weak |

| C=C Stretch (Alkene) | 1640 - 1680 | Strong |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a compound and for its separation from reaction mixtures or impurities.

Gas Chromatography (GC): Given the likely volatility of the compound, Gas Chromatography, particularly coupled with a mass spectrometer (GC-MS), would be a suitable method for purity analysis. The retention time of the compound would be characteristic under specific chromatographic conditions. Derivatization of the ketone functionality could also be employed to enhance separation and detection.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is another powerful tool for purity assessment, especially given the polar nature of the azetidine ring. Reversed-phase HPLC, using a C18 or a more polar-endcapped column, would likely be effective. Hydrophilic Interaction Liquid Chromatography (HILIC) could also be a valuable technique for retaining and separating this polar compound.

Table of Compound Names

| Compound Name |

|---|

Computational Chemistry and Theoretical Investigations of 1 3 Methylazetidin 3 Yl Pent 4 En 1 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations offer a powerful lens through which to examine the electronic structure and energetics of 1-(3-Methylazetidin-3-yl)pent-4-en-1-one. These theoretical methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide detailed insights into the molecule's fundamental properties.

At the core of these investigations is the determination of the molecule's optimized geometry, representing its most stable three-dimensional arrangement of atoms. From this optimized structure, a wealth of electronic properties can be calculated. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, highlighting regions of positive and negative charge. These maps are crucial for understanding how the molecule might interact with other chemical species, with electron-rich areas (typically around the oxygen and nitrogen atoms) serving as likely sites for electrophilic attack, and electron-poor regions being susceptible to nucleophilic attack.

Furthermore, quantum chemical calculations can precisely determine the energies of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species. For this compound, the HOMO is likely to be localized around the electron-rich heteroatoms and the carbon-carbon double bond, while the LUMO may be centered on the carbonyl group.

Energetic properties, such as the heat of formation and bond dissociation energies, can also be computed. These values are fundamental to understanding the molecule's stability and the energy required to break specific chemical bonds, providing a theoretical basis for predicting its chemical behavior.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method |

| HOMO Energy | (Data not available) | DFT/B3LYP |

| LUMO Energy | (Data not available) | DFT/B3LYP |

| HOMO-LUMO Gap | (Data not available) | DFT/B3LYP |

| Dipole Moment | (Data not available) | DFT/B3LYP |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely pathways from reactants to products. This involves locating and characterizing the energies of transition states—the high-energy intermediates that represent the kinetic barrier to a reaction.

A key application of this approach is in studying the reactivity of the various functional groups within the molecule. For instance, the carbonyl group is a potential site for nucleophilic addition reactions. Computational models can simulate the approach of a nucleophile, calculate the activation energy for the formation of a tetrahedral intermediate, and predict the stereochemical outcome of the reaction.

Similarly, the terminal double bond in the pentenoyl chain is susceptible to electrophilic addition. Theoretical calculations can model the attack of an electrophile, such as a halogen, and determine the relative stabilities of the possible carbocation intermediates, thereby predicting the regioselectivity of the reaction according to Markovnikov's or anti-Markovnikov's rule, depending on the reaction conditions.

The azetidine (B1206935) ring itself presents interesting possibilities for computational study. Ring-opening reactions, for example, can be investigated by modeling the protonation of the nitrogen atom followed by nucleophilic attack. The calculated energy barriers for different ring-opening pathways can reveal the most favorable reaction conditions.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound means that it can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformations and to understand the energy barriers between them. This is typically achieved by systematically rotating the molecule's single bonds and calculating the potential energy at each step. The resulting potential energy landscape reveals the low-energy conformers that are most likely to be populated at a given temperature.

To explore the dynamic behavior of the molecule over time, molecular dynamics (MD) simulations are employed. mdpi.com These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time. MD simulations can reveal how the molecule flexes, bends, and rotates at physiological temperatures, and can identify the most frequently adopted conformations. This information is particularly valuable for understanding how the molecule might interact with a biological target, such as an enzyme's active site.

Structure-Based Design Principles for Modulating Reactivity and Interactions

The insights gained from computational studies of this compound can be leveraged to design new molecules with tailored properties. This process, known as structure-based design, involves making targeted chemical modifications to the parent molecule and then using computational methods to predict the effect of these changes on its reactivity and intermolecular interactions.

For example, if the goal is to enhance the molecule's reactivity towards a specific nucleophile, one could introduce electron-withdrawing groups near the carbonyl carbon. Quantum chemical calculations could then be used to quantify the resulting increase in the partial positive charge on the carbonyl carbon and the lowering of the LUMO energy, both of which would favor nucleophilic attack.

Conversely, to decrease the molecule's reactivity, electron-donating groups could be introduced. The effect of these modifications on the molecule's electronic structure and reaction energy barriers can be predicted computationally before any synthetic work is undertaken.

Structure-based design can also be used to optimize the molecule's interactions with a biological target. If the molecule is intended to act as an enzyme inhibitor, for instance, MD simulations can be used to model how it fits into the enzyme's active site. By identifying key hydrogen bonds, hydrophobic interactions, or electrostatic interactions, it becomes possible to design derivatives with improved binding affinity. This might involve adding or removing functional groups to enhance complementarity with the active site.

Prediction of Spectroscopic Parameters

Computational chemistry provides a powerful means of predicting the spectroscopic properties of this compound, which can be invaluable for interpreting experimental spectra and confirming the molecule's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. By calculating the magnetic shielding tensors of the atomic nuclei in the presence of an external magnetic field, it is possible to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted shifts can then be compared with experimental data to aid in the assignment of peaks to specific atoms in the molecule.

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. Quantum chemical calculations can determine the frequencies and intensities of these vibrations, allowing for the prediction of the IR spectrum. The calculated spectrum will show characteristic peaks for the C=O stretch of the ketone, the C=C stretch of the alkene, and the various C-H and C-N vibrations within the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study electronic transitions. Time-dependent density functional theory (TD-DFT) can be used to calculate the energies of the electronic excited states, which correspond to the wavelengths of maximum absorption (λ_max) in the UV-Vis spectrum. For this compound, these calculations would likely predict transitions associated with the n→π* and π→π* excitations of the carbonyl and alkene chromophores.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹³C NMR | Carbonyl Carbon (C=O) Chemical Shift | (Data not available) |

| ¹H NMR | Alkene Proton Chemical Shifts | (Data not available) |

| IR Spectroscopy | C=O Stretching Frequency | (Data not available) |

| UV-Vis Spectroscopy | λ_max (n→π*) | (Data not available) |

Exploration of 1 3 Methylazetidin 3 Yl Pent 4 En 1 One As a Chemical Research Tool and Building Block

Utility in the Synthesis of Diverse Organic Molecules

The bifunctional nature of 1-(3-Methylazetidin-3-yl)pent-4-en-1-one makes it a highly useful starting material for synthesizing a variety of organic molecules. The ketone can undergo standard carbonyl chemistry, such as reductions, Grignard additions, and Wittig reactions, to introduce new functional groups. The terminal alkene is amenable to reactions like hydrogenation, hydroboration-oxidation, and epoxidation.

Furthermore, the γ,δ-unsaturation allows for potential isomerization to the more stable α,β-unsaturated ketone under basic or acidic conditions. researchgate.net This conjugated system can then participate in Michael additions, a fundamental carbon-carbon bond-forming reaction. organic-chemistry.org The azetidine (B1206935) nitrogen can be functionalized, for example, through acylation or alkylation, to introduce further diversity. The ring itself can be opened by various nucleophiles, leading to linear amine derivatives with preserved stereochemistry. magtech.com.cnresearchgate.net

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Functional Group Targeted | Potential Product Class |

| Ketone Reduction | NaBH₄, MeOH | Ketone | Secondary Alcohol |

| Olefin Hydrogenation | H₂, Pd/C | Alkene | Saturated Ketone |

| Isomerization | DABCO, iPrOH | Alkene/Ketone | α,β-Unsaturated Ketone |

| Michael Addition (post-isomerization) | R₂CuLi | Conjugated System | γ-Substituted Ketone |

| Azetidine Ring Opening | HCl, H₂O | Azetidine Ring | γ-Amino Alcohol |

Development of Novel Chemical Probes and Ligands

Azetidine-containing molecules are increasingly recognized for their value in medicinal chemistry and chemical biology. researchgate.net The rigid, three-dimensional structure of the azetidine ring can serve as a valuable scaffold for designing chemical probes and ligands that can interact with biological targets like enzymes and receptors. ontosight.ai The methyl group at the 3-position of this compound provides a specific stereochemical feature that can be crucial for selective binding.

The pentenone side chain can be modified to incorporate reporter groups such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers. For instance, the terminal alkene could be functionalized via thiol-ene "click" chemistry to attach a fluorescent dye. These modified molecules can then be used to study biological processes or to identify and validate new drug targets. Additionally, azetidine derivatives have been successfully employed as ligands in transition metal catalysis, where the strained ring and the nitrogen donor atom can influence the catalytic activity and selectivity of the metal center. mdpi.comrsc.orgresearchgate.net The specific structure of this compound could be explored for the development of novel catalysts for asymmetric synthesis.

Precursor for Complex Heterocyclic and Polycyclic Systems

The unique combination of a strained ring and an unsaturated system in this compound makes it an excellent precursor for the synthesis of more complex ring systems. The alkene can participate in various cycloaddition reactions. For instance, a [2+2] photocycloaddition with another alkene could yield a bicyclo[2.2.0]hexane system fused to the azetidine-containing side chain. wikipedia.org A Diels-Alder [4+2] cycloaddition, if the alkene were part of a diene system, could form a six-membered ring. wikipedia.orglibretexts.org

More significantly, the strained azetidine ring can undergo ring-opening or ring-expansion reactions. magtech.com.cnrsc.org For example, under appropriate conditions, the azetidine ring could be opened by an intramolecular nucleophile generated from the pentenone chain, leading to the formation of larger nitrogen-containing heterocycles like piperidines or azepanes. Tandem reactions involving both the azetidine and the pentenone moiety can lead to the rapid construction of complex polycyclic scaffolds, which are often found in natural products. wikipedia.org For example, an intramolecular 1,3-dipolar cycloaddition involving an azomethine ylide generated from the azetidine ring could react with the alkene to form a polycyclic system. nih.gov

Table 2: Potential Cyclization and Rearrangement Reactions

| Reaction Type | Key Reactive Moieties | Resulting Core Structure |

| Intramolecular Michael Addition | Azetidine Nitrogen, α,β-Unsaturated Ketone (post-isomerization) | Bicyclic Piperidinone Derivative |

| Ring-Opening/Cyclization | Azetidine Ring, Terminal Alkene | Fused or Spirocyclic Pyrrolizidine/Indolizidine Analogs |

| [2+2] Photocycloaddition | Alkene | Cyclobutane-containing derivative |

| 1,3-Dipolar Cycloaddition | Azomethine Ylide (from Azetidine), Alkene | Polycyclic Pyrrolidine derivative |

Applications in Advanced Materials Research

Azetidine-containing compounds have found applications in materials science, particularly in the development of polymers and energetic materials. chemimpex.comapolloscientific.co.uk The ability of the azetidine ring to undergo ring-opening polymerization can be exploited to create novel polymers with unique properties. utwente.nl The incorporation of the this compound monomer into a polymer backbone could introduce specific functionalities, potentially affecting properties like thermal stability, solubility, and cross-linking capabilities. The pentenone side chain could serve as a site for post-polymerization modification.

Recently, there has been interest in using the inherent strain of the azetidine ring to design new energetic materials. nih.govresearchgate.net While this specific compound is unlikely to be a primary energetic material itself, its derivatives, particularly those with multiple nitro groups, could be investigated for such properties. The combination of the strained ring and other functional groups allows for the fine-tuning of physical properties like melting point and density, which are critical for applications such as melt-castable explosives. nih.gov

Contributions to Agrochemical Research

Heterocyclic compounds are a cornerstone of modern agrochemical research, with many successful herbicides, insecticides, and fungicides containing nitrogen heterocycles. Azetidine derivatives are utilized as intermediates in the synthesis of some agrochemicals. chemimpex.comapolloscientific.co.uk For example, L-azetidine-2-carboxylic acid, a natural product, has demonstrated antifungal activity against powdery mildew. nih.gov

The scaffold of this compound could serve as a starting point for the synthesis of new potential agrochemicals. By systematically modifying the structure—for instance, by introducing different substituents on the azetidine nitrogen or by elaborating the pentenone chain—libraries of new compounds could be generated and screened for biological activity. The specific three-dimensional shape imparted by the 3-methylazetidine (B2440550) core could lead to compounds with high potency and selectivity for their intended biological targets in plants or pests.

Future Directions and Emerging Research Avenues for 1 3 Methylazetidin 3 Yl Pent 4 En 1 One

Development of Novel Catalytic Systems for Synthesis

The efficient and stereoselective synthesis of 3,3-disubstituted azetidines like 1-(3-methylazetidin-3-yl)pent-4-en-1-one remains a challenge in organic synthesis. acs.org Future research will likely focus on developing advanced catalytic systems to overcome these hurdles, moving beyond traditional multi-step sequences.

Photocatalysis and Radical Pathways: Visible-light photocatalysis has emerged as a powerful tool for the construction of strained ring systems under mild conditions. researchgate.netnih.gov Future efforts could be directed towards a radical-based synthesis of the target molecule. For instance, a photocatalytic [3+1] cycloaddition of a suitable tertiary alkylamine with an alkyne could be envisioned. nih.gov Another promising approach involves the radical strain-release functionalization of azabicyclo[1.1.0]butanes (ABBs). researchgate.netchemrxiv.orgthieme-connect.com This strategy could allow for the direct introduction of the pentenone side chain or a precursor.

Flow Chemistry: The synthesis of strained heterocycles often benefits from the precise control of reaction parameters offered by flow chemistry. thieme-connect.comuc.pt Developing a continuous flow process for the synthesis of this compound could enhance safety, improve reproducibility, and facilitate scalability. thieme-connect.comspringerprofessional.de A multi-step flow system could potentially telescope several reaction steps, minimizing the isolation of unstable intermediates. uc.pt

Lanthanide and Transition Metal Catalysis: Lanthanide catalysts, such as La(OTf)₃, have shown promise in promoting regioselective intramolecular aminolysis of epoxy amines to yield azetidines. nih.govfrontiersin.org This approach could be adapted for the stereocontrolled synthesis of the 3-methylazetidine (B2440550) core. Furthermore, copper-catalyzed photoinduced cyclization of ynamides represents another modern strategy for constructing the azetidine (B1206935) ring, which could be explored. nih.gov

| Catalytic System | Potential Advantages | Key Research Challenge |

|---|---|---|

| Visible-Light Photocatalysis | Mild reaction conditions, novel bond disconnections, high functional group tolerance. researchgate.netnih.gov | Control of regioselectivity and prevention of side reactions. |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters, potential for automation. thieme-connect.com | Reactor design and optimization for handling strained intermediates. |

| Lanthanide Catalysis | High regioselectivity, tolerance of various functional groups. nih.govfrontiersin.org | Synthesis of the required cis-3,4-epoxy amine precursor. |

| Copper-Catalyzed Photoredox | General and efficient for anti-Baldwin cyclizations, broad substrate scope. nih.gov | Synthesis and handling of the corresponding ynamide starting material. |

Exploration of Unprecedented Reactivity Modes

The combination of a strained azetidine ring and a flexible unsaturated ketone side chain in this compound suggests a rich and largely unexplored reactivity profile.

Strain-Release Reactions: The high ring strain of the azetidine core can be harnessed to drive reactions. researchgate.netresearchwithrutgers.com Future studies could investigate ring-expansion reactions, where the four-membered ring is converted into larger, more common heterocycles like pyrrolidines or piperidines. nih.govdntb.gov.ua For example, reaction with rhodium carbenes could potentially lead to a [3+1] ring expansion to yield highly substituted methylene-pyrrolidines. nih.gov The activation of the azetidine nitrogen, followed by nucleophilic attack, could also trigger ring-opening, providing access to functionalized acyclic amines.

Intramolecular Transformations: The proximity of the terminal alkene and the ketone to the azetidine ring opens the door for various intramolecular reactions. Research into intramolecular [2+2] photocycloadditions between the alkene and the ketone (Paterno-Büchi reaction) could lead to novel, complex polycyclic scaffolds. Additionally, intramolecular aldol-type reactions could be explored to form bicyclic systems containing five- or six-membered rings. youtube.com

Radical-Mediated Cyclizations: The terminal alkene is a handle for radical addition reactions. A tin- or silane-mediated radical cyclization, initiated at the alkene, could potentially involve the azetidine ring, leading to novel bridged or fused heterocyclic systems. The study of such formal cycloadditions driven by the homolytic opening of strained rings is a growing area of interest. nih.gov

Integration into Advanced Chemical Methodologies

The unique structure of this compound makes it an ideal candidate for incorporation into modern, efficiency-focused synthetic strategies.

Cascade Reactions: This molecule is well-suited for the design of cascade reactions, where multiple bond-forming events occur in a single operation. For example, a Michael addition to the α,β-unsaturated system (if isomerized from the pent-4-en-1-one) could be followed by an intramolecular cyclization involving the azetidine ring. Such sequences can rapidly build molecular complexity from a relatively simple starting material.

Multi-Component Reactions (MCRs): Future work could focus on designing MCRs where this compound or its precursors act as one of the key components. The ketone and alkene functionalities provide reactive sites for condensation and addition reactions, which are common in MCRs.

Late-Stage Functionalization: Given the increasing importance of azetidines in medicinal chemistry, this compound could be used as a platform for late-stage functionalization. nih.govlifechemicals.com The alkene could be subjected to hydroboration-oxidation, epoxidation, or metathesis to introduce new functional groups and diversify the molecular scaffold.

Expansion of Applications as a Versatile Synthetic Scaffold

Beyond its own reactivity, this compound can be envisioned as a versatile building block for the synthesis of more complex and potentially bioactive molecules. researchgate.netnih.gov

Synthesis of Novel Heterocyclic Systems: The compound can serve as a starting point for the synthesis of various other heterocyclic systems. For example, reaction of the ketone with hydrazines could yield pyrazoles, while reaction with hydroxylamine (B1172632) could produce isoxazoles, both attached to the 3-methylazetidine core. Ring-opening of the azetidine followed by cyclization could also be a strategy to access novel medium-sized rings. researchgate.net

Medicinal Chemistry Scaffolds: The azetidine moiety is increasingly recognized as a valuable scaffold in drug discovery, often used as a bioisosteric replacement for larger rings or to improve physicochemical properties. nih.govlifechemicals.comresearchgate.net The 3,3-disubstituted nature of this compound provides a rigid three-dimensional structure. The pentenone side chain offers a handle for attaching pharmacophores or linking the scaffold to other molecular fragments. Research in this area would involve synthesizing a library of derivatives and evaluating their biological activity.

Development of Molecular Probes and Materials: The terminal alkene allows for polymerization or attachment to solid supports. This could enable the development of new polymers with azetidine moieties in the side chains, or the immobilization of the scaffold for use in high-throughput screening or as a heterogeneous catalyst.

| Application Area | Synthetic Transformation | Potential Outcome |

|---|---|---|

| Novel Heterocycle Synthesis | Condensation of the ketone with binucleophiles (e.g., hydrazine). | Azetidinyl-pyrazoles and other linked heterocyclic systems. |

| Medicinal Chemistry | Modification of the pentenone side chain (e.g., reduction, addition). | Libraries of compounds for biological screening. lifechemicals.com |

| Materials Science | Radical polymerization of the terminal alkene. | Polymers with pendant azetidine groups. |

| Combinatorial Chemistry | Attachment to a solid support via the alkene or ketone. | Immobilized scaffolds for library synthesis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.